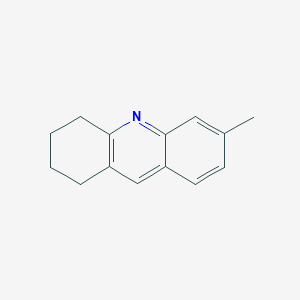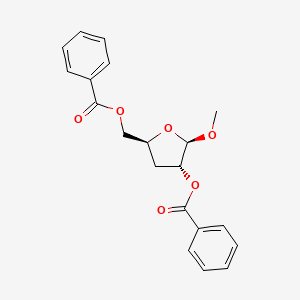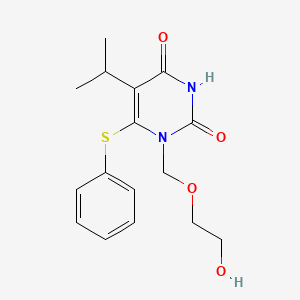![molecular formula C12H12N2O4S B12924129 3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]- CAS No. 823220-30-0](/img/structure/B12924129.png)
3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide, can be achieved through various methods. One common approach involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions . Another method includes the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction . Additionally, metal-free synthetic routes have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often involve scalable and eco-friendly synthetic strategies. These methods aim to produce high yields of the desired compound while minimizing environmental impact. The use of readily available starting materials and mild reaction conditions is preferred to ensure cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, which facilitate the formation of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes . Basic conditions, such as the use of NaHCO3, are also employed to achieve regioselective synthesis .
Major Products Formed: The major products formed from the reactions of N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide has a wide range of scientific research applications due to its unique chemical structure and biological activity. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, isoxazole derivatives are investigated for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide include other isoxazole derivatives with different substituents on the isoxazole ring. Examples include 3,5-disubstituted isoxazoles, 3,4-disubstituted isoxazoles, and haloisoxazoles .
Uniqueness: The uniqueness of N-Hydroxy-5-((p-tolylsulfinyl)methyl)isoxazole-3-carboxamide lies in its specific substitution pattern and the presence of the p-tolylsulfinyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
823220-30-0 |
|---|---|
Molecular Formula |
C12H12N2O4S |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
N-hydroxy-5-[(4-methylphenyl)sulfinylmethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H12N2O4S/c1-8-2-4-10(5-3-8)19(17)7-9-6-11(14-18-9)12(15)13-16/h2-6,16H,7H2,1H3,(H,13,15) |
InChI Key |
NHXCNUPMDADWBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC2=CC(=NO2)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




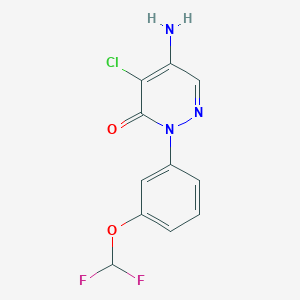
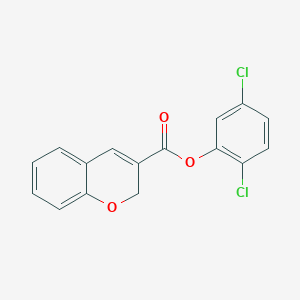
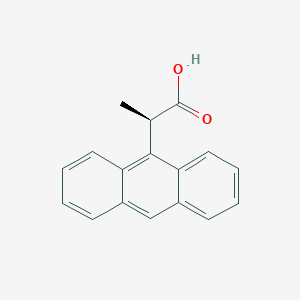
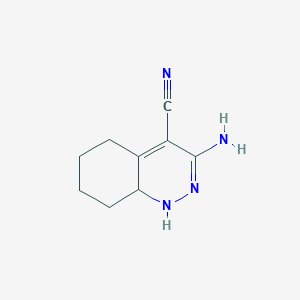
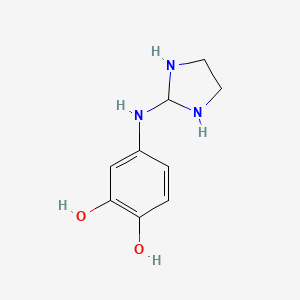
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)

![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)
